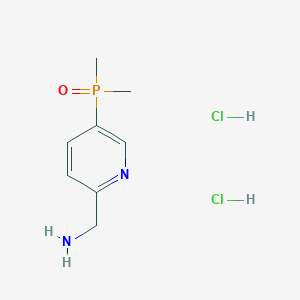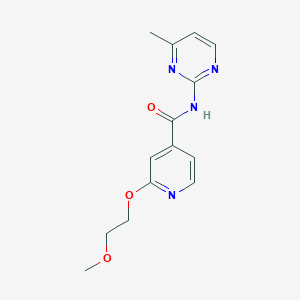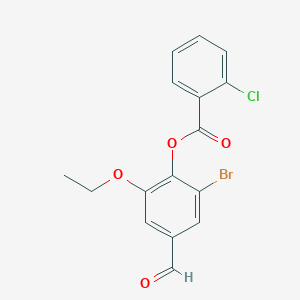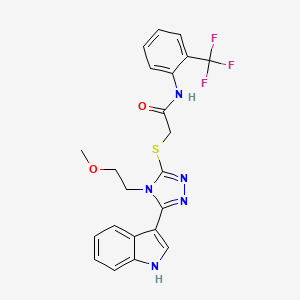![molecular formula C21H19N5O3 B2466503 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105239-64-2](/img/structure/B2466503.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound featuring a pyrazolopyridazinone core with significant potential across various fields. Its intricate structure suggests promising applications in chemistry, biology, medicine, and potentially industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structural features make it a subject of study in synthetic and medicinal chemistry, offering pathways to new drug candidates.
Biology
Potential biological applications include enzyme inhibition and receptor binding studies, highlighting its utility in biochemistry and molecular biology research.
Medicine
Preliminary studies suggest its potential use as a therapeutic agent, particularly in areas requiring enzyme inhibitors or receptor modulators.
Industry
In industrial applications, it could serve as a precursor or intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis typically begins with the preparation of the pyrazolo[3,4-d]pyridazinone core, involving cyclization reactions that bring together precursor molecules under controlled conditions. Common steps include:
Cyclization: : Formation of the core structure via cyclization reactions.
Functionalization: : Introducing the cyclopropyl, phenyl, and furan-2-ylmethyl groups through a series of functionalization reactions.
Industrial Production Methods
Industrial production scales up these synthetic methods, optimizing reaction conditions to enhance yield and purity. Common techniques include:
Batch Processing: : Standard in pharmaceutical synthesis for high-purity compounds.
Continuous Flow Processing: : For improved efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide undergoes several reactions:
Oxidation: : Affects its various functional groups.
Reduction: : Alters its structural framework.
Substitution: : Typically on the furan and phenyl groups.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents like dimethylformamide or methanol are often used depending on the specific reaction.
Major Products Formed
These reactions yield products that may include altered pyrazolopyridazinone derivatives with modified properties suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to structurally similar compounds, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide offers unique functional groups that enhance its versatility and binding efficiency.
Similar Compounds
Pyrazolopyridazinones: : With varied substituents altering their specific applications.
Furan-2-ylmethyl Derivatives: : Offering diverse biological activities.
This compound stands out due to its combination of structural elements, making it a promising candidate for further research and development across multiple scientific domains.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-18(22-11-16-7-4-10-29-16)13-25-21(28)20-17(19(24-25)14-8-9-14)12-23-26(20)15-5-2-1-3-6-15/h1-7,10,12,14H,8-9,11,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASXRAXWDRKIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)
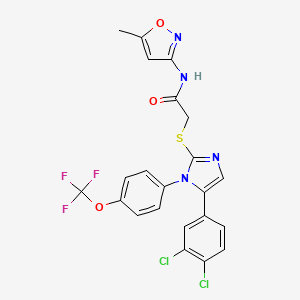
![3-amino-N-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2466422.png)
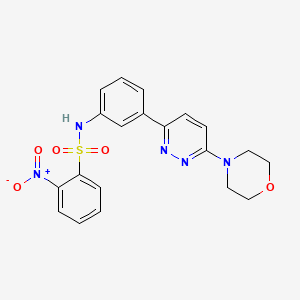
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)
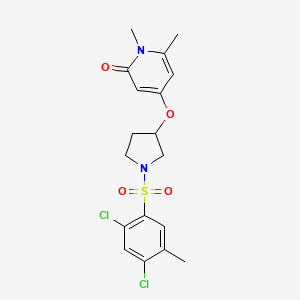
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)



